molecular formula C17H16N4O4 B2596365 N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenoxypropanamide CAS No. 2034550-76-8

N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenoxypropanamide

Cat. No. B2596365
M. Wt: 340.339
InChI Key: VHWLQRALLJLSNL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves a multistep process. The reaction of 3-aminocrotonic acid with benzoyl chloride is followed by cyclization with hydrazine hydrate. The resulting compound then undergoes condensation with 2-chloro-1-nitrobenzene. The final product is purified using column chromatography. In another study, new derivatives of 2-oxo-1,2-dihydropyridin-3-yl amides were synthesized using a facile aminolysis reaction, in which different alkyl and aryl esters and amides are substituted at N-1 and C-3 of the heterocyclic ring .


Molecular Structure Analysis

The molecular structure of this compound is complex and involves several functional groups. It includes a 2-oxo-1,2-dihydropyridin-3-yl group, a 1,2,4-oxadiazol-5-yl group, a methyl group, and a 2-phenoxypropanamide group .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve several steps. The compound is synthesized through a series of reactions involving 3-aminocrotonic acid, benzoyl chloride, hydrazine hydrate, and 2-chloro-1-nitrobenzene.


Physical And Chemical Properties Analysis

This compound is a white to off-white crystalline powder with a molecular weight of 384.41 g/mol. It is sparingly soluble in water and soluble in organic solvents such as ethanol, methanol, and DMSO. Its melting point is reported to be around 170-172°C.

Scientific Research Applications

Drug Discovery and Development

N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenoxypropanamide may have implications in the field of drug discovery, particularly in the development of HIV integrase inhibitors. A study utilizing 19F-nuclear magnetic resonance (NMR) spectroscopy in a drug discovery program highlighted the metabolic fate and excretion balance of similar compounds, suggesting potential pathways for optimizing pharmacokinetic profiles in drug candidates (E. Monteagudo et al., 2007).

Corrosion Inhibition

Compounds containing oxygen, nitrogen, and sulfur donors, similar to the chemical structure , have been studied for their potential as corrosion inhibitors. These studies show that such compounds can provide significant protection against corrosion in metals, which could be relevant for industrial applications to enhance material durability (H. D. Leçe et al., 2008).

Cancer Research

Research into compounds with structures similar to N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenoxypropanamide has shown potential in cancer research. For example, substituted N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-y1] benzamide/benzene sulfonamides were synthesized and evaluated for their anti-inflammatory and anti-cancer properties, suggesting the utility of such compounds in therapeutic applications (Madhavi Gangapuram & K. Redda, 2009).

Antidiabetic Activity

The synthesis and in vitro antidiabetic screening of novel dihydropyrimidine derivatives have been explored, demonstrating that compounds with similar structural features to N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenoxypropanamide could have potential applications in the treatment of diabetes through mechanisms such as α-amylase inhibition (J. Lalpara et al., 2021).

Luminescence and Sensitization

Studies on compounds that sensitize luminescence, such as those involving ZnS nanoparticles and lanthanide ions, suggest potential applications in materials science, particularly in the development of novel luminescent materials and sensors (Rodney A. Tigaa et al., 2017).

Future Directions

The compound is currently under investigation for its potential applications in various fields. It is a subject of ongoing research and its future directions will depend on the outcomes of these studies .

properties

IUPAC Name

N-[[3-(2-oxo-1H-pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O4/c1-11(24-12-6-3-2-4-7-12)16(22)19-10-14-20-15(21-25-14)13-8-5-9-18-17(13)23/h2-9,11H,10H2,1H3,(H,18,23)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHWLQRALLJLSNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=NC(=NO1)C2=CC=CNC2=O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[3-(2-oxo-1H-pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-phenoxypropanamide

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